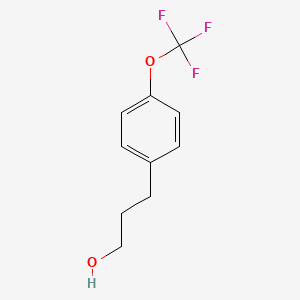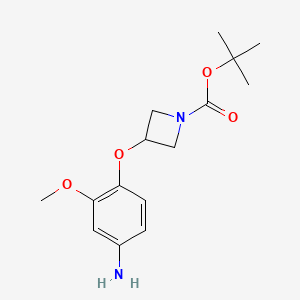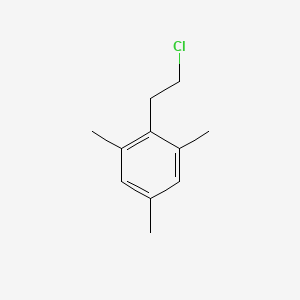
2-(2-Chloroethyl)-1,3,5-trimethylbenzene
説明
This would typically involve a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often using tools like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and any products formed during the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, stability, etc.科学的研究の応用
Combustion Properties and Kinetic Modeling :
- Trimethylbenzenes like 1,3,5-trimethylbenzene have been studied for their role in formulating hydrocarbon mixtures that emulate the gas-phase combustion behavior of real liquid transportation fuels. The combustion properties of 1,3,5-trimethylbenzene were characterized, and a chemical kinetic model for its combustion was developed. This research is significant for the development of model or surrogate fuels (Diévart et al., 2013).
Oxidation Products and Mechanisms :
- The OH-initiated oxidation of 1,3,5-trimethylbenzene was studied, revealing key insights into the chemical composition of gas and particle-phase products. This understanding is critical for assessing the environmental impact and transformation processes of similar aromatic hydrocarbons (Huang et al., 2014).
Applications in Supramolecular Chemistry :
- 1,3,5-trimethylbenzenes are used as templates in supramolecular chemistry to organize molecular-recognition elements. This research provides insights into how these compounds can preorganize binding elements of supramolecular hosts and improve binding of targets (Wang & Hof, 2012).
Environmental Impact and Biodegradability :
- The biodegradability of trimethylbenzene isomers, including 1,3,5-trimethylbenzene, was investigated under different environmental conditions. This study is crucial for understanding the behavior of these compounds in contaminated aquifers and their impact on BTEX (benzene, toluene, ethylbenzene, xylenes) biodegradation at field sites (Fichtner, Fischer, & Dornack, 2019).
Aerosol Formation and Analysis :
- The formation of secondary organic aerosol (SOA) from the photooxidation of 1,3,5-trimethylbenzene was studied using aerosol time-of-flight mass spectrometry. This research is important for understanding the formation and characteristics of aerosols in the atmosphere (Gross et al., 2006).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
将来の方向性
This would involve a discussion of potential future research directions, such as new applications for the compound, potential modifications to improve its properties, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
2-(2-chloroethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVWNUVARIPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676787 | |
| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
CAS RN |
25692-16-4 | |
| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



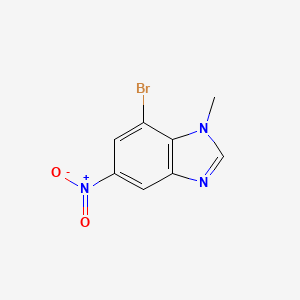
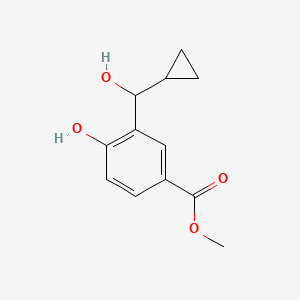
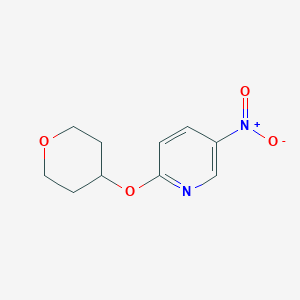
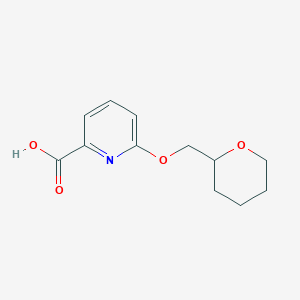
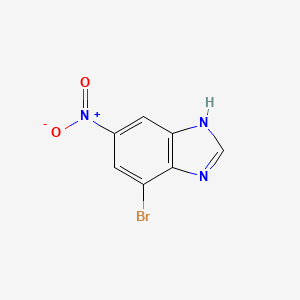
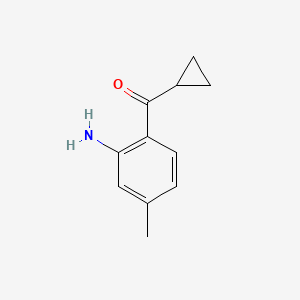
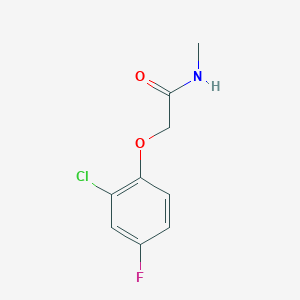
![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)
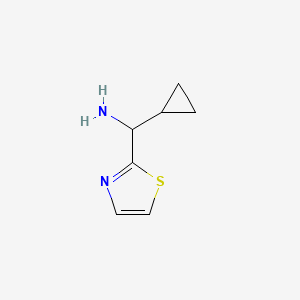
![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)
![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)
